

Technical Guide: Physical and Chemical Properties of 1,4-Dibromo-2,5-diethynylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dibromo-2,5-diethynylbenzene

Cat. No.: B3268345

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,4-Dibromo-2,5-diethynylbenzene**, a halogenated aromatic hydrocarbon with significant potential in materials science and organic synthesis. This document details the compound's known physical characteristics, provides a theoretical framework for its synthesis, and outlines experimental protocols for its preparation and characterization. The information is presented to support researchers and professionals in leveraging this versatile molecule for advanced applications.

Introduction

1,4-Dibromo-2,5-diethynylbenzene is a symmetrical aromatic compound featuring a central benzene ring substituted with two bromine atoms and two ethynyl groups. This unique substitution pattern imparts a rigid structure and multiple reactive sites, making it a valuable building block for the synthesis of complex organic materials, including conjugated polymers and macrocycles. Its utility stems from the ability to selectively functionalize the ethynyl and bromo moieties through various cross-coupling reactions.

Physical Properties

Currently, detailed experimental data for all physical properties of **1,4-Dibromo-2,5-diethynylbenzene** are not widely available in the literature. However, based on its structure and data from its precursors and analogous compounds, the following properties can be summarized.

Property	Value	Source/Reference
Molecular Formula	C ₁₀ H ₄ Br ₂	[1]
Molecular Weight	283.95 g/mol	[1]
Appearance	White to light yellow powder or crystal	Inferred from precursor
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Expected to be soluble in common organic solvents like THF, chloroform, and dichloromethane. Insoluble in water.	Inferred from structural analogues

Note: The physical properties of the trimethylsilyl-protected precursor, 1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene, are better characterized, with a reported melting point of 119-123 °C.

Synthesis

The synthesis of **1,4-Dibromo-2,5-diethynylbenzene** is typically achieved through a two-step process involving a Sonogashira cross-coupling reaction followed by the deprotection of the terminal alkynes.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **1,4-Dibromo-2,5-diethynylbenzene**.

Experimental Protocols

Step 1: Sonogashira Coupling for 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene

This procedure is adapted from established Sonogashira coupling methodologies.

- Materials:
 - 1,4-Diiodo-2,5-dibromobenzene
 - Trimethylsilylacetylene (TMSA)
 - Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
 - Copper(I) iodide (CuI)
 - Triethylamine (TEA)
 - Toluene, anhydrous
- Procedure:
 - To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-diiodo-2,5-dibromobenzene, $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (typically 2-5 mol%), and CuI (typically 4-10 mol%).
 - Add anhydrous toluene and triethylamine (as solvent and base).

- Slowly add trimethylsilylacetylene (typically 2.2-2.5 equivalents) to the reaction mixture at room temperature.
- Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 1,4-Dibromo-2,5-bis(trimethylsilylithynyl)benzene as a solid.

Step 2: Deprotection to **1,4-Dibromo-2,5-diethynylbenzene**

This procedure involves the removal of the trimethylsilyl protecting groups.

- Materials:
 - 1,4-Dibromo-2,5-bis(trimethylsilylithynyl)benzene
 - Potassium carbonate (K_2CO_3) or Tetrabutylammonium fluoride (TBAF)
 - Methanol or Tetrahydrofuran (THF)
 - Dichloromethane (DCM)
- Procedure using Potassium Carbonate:
 - Dissolve 1,4-Dibromo-2,5-bis(trimethylsilylithynyl)benzene in a mixture of methanol and dichloromethane.

- Add an excess of potassium carbonate to the solution.
- Stir the mixture at room temperature for several hours, monitoring the deprotection by TLC.
- Once the reaction is complete, filter the mixture and remove the solvent under reduced pressure.
- Dissolve the residue in dichloromethane, wash with water, and dry the organic layer over anhydrous magnesium sulfate.
- Evaporate the solvent to obtain **1,4-Dibromo-2,5-diethynylbenzene**. Further purification can be achieved by recrystallization.

Spectroscopic Characterization

While specific spectra for **1,4-Dibromo-2,5-diethynylbenzene** are not readily available in public databases, the expected spectral characteristics are outlined below based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple due to the molecule's symmetry.

- A singlet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two equivalent aromatic protons.
- A singlet in the alkyne region (δ 3.0-3.5 ppm) corresponding to the two equivalent acetylenic protons.

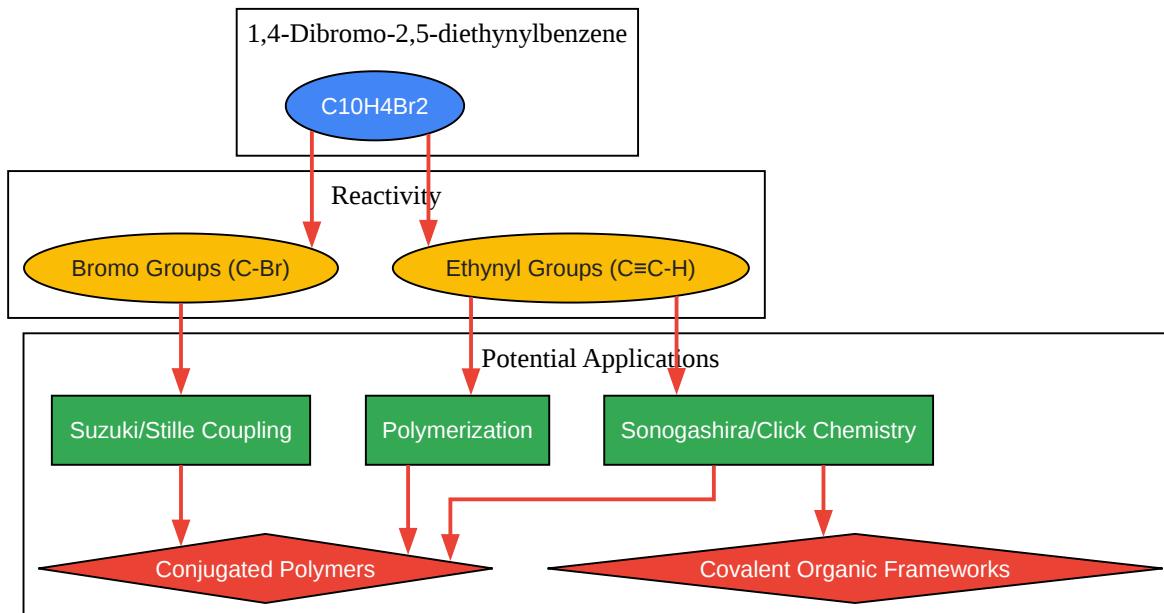
¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments.

- Signals for the aromatic carbons, with the carbon atoms attached to the bromine atoms appearing at a characteristic chemical shift.
- Signals for the two equivalent sp-hybridized carbons of the ethynyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.


- A sharp, weak absorption band around 3300 cm^{-1} corresponding to the $\equiv\text{C-H}$ stretching vibration of the terminal alkyne.
- A weak absorption band around 2100 cm^{-1} for the $\text{C}\equiv\text{C}$ stretching vibration.
- Absorption bands in the aromatic region (around $1600\text{-}1450\text{ cm}^{-1}$) for the $\text{C}=\text{C}$ stretching of the benzene ring.
- A strong absorption band in the fingerprint region (below 1000 cm^{-1}) corresponding to the C-Br stretching vibration.

Reactivity and Applications

1,4-Dibromo-2,5-diethynylbenzene is a versatile building block due to its two distinct reactive sites. The bromine atoms are susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of aryl or vinyl substituents. The terminal ethynyl groups can undergo Sonogashira coupling, click chemistry reactions, and polymerization.

This dual reactivity makes it a valuable precursor for the synthesis of:

- Conjugated Polymers: For applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Covalent Organic Frameworks (COFs): As a rigid linker for the construction of porous materials with applications in gas storage and catalysis.
- Macrocycles and Complex Molecular Architectures: For host-guest chemistry and materials science.

[Click to download full resolution via product page](#)

Caption: Reactivity and application pathways of the molecule.

Safety Information

Detailed toxicological data for **1,4-Dibromo-2,5-diethynylbenzene** is not available. As with all halogenated organic compounds, it should be handled with appropriate safety precautions. Use in a well-ventilated fume hood, and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1,4-Dibromo-2,5-diethynylbenzene is a highly functionalized aromatic compound with significant potential for the development of novel organic materials. While some of its physical properties require further experimental determination, its synthetic accessibility and versatile reactivity make it a valuable tool for researchers in organic chemistry, materials science, and

drug development. This guide provides a foundational understanding of its properties and synthesis to facilitate its use in future research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dibromo-2,5-dimethylbenzene(1074-24-4) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Properties of 1,4-Dibromo-2,5-diethynylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3268345#physical-properties-of-1-4-dibromo-2-5-diethynylbenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

